molecular formula C20H21N3O3 B7720711 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(propan-2-YL)acetamide

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(propan-2-YL)acetamide

Cat. No.: B7720711
M. Wt: 351.4 g/mol
InChI Key: NMOGKGMSZZUBDQ-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(propan-2-YL)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of an oxadiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(propan-2-YL)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Phenol: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with an isopropylamine derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(propan-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamides: Compounds with similar phenoxyacetamide structures.

    Oxadiazoles: Compounds containing the oxadiazole ring.

    Acetamides: Compounds with acetamide functional groups.

Uniqueness

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(propan-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)21-18(24)12-25-17-7-5-4-6-16(17)20-22-19(23-26-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOGKGMSZZUBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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